molecular formula C15H16O3 B2963910 Bis(3-methoxyphenyl)methanol CAS No. 55360-45-7

Bis(3-methoxyphenyl)methanol

Cat. No.: B2963910
CAS No.: 55360-45-7
M. Wt: 244.29
InChI Key: JKFZTBFWANEMEI-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)methanol: is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of two methoxyphenyl groups attached to a central methanol moiety

Scientific Research Applications

Chemistry: In chemistry, bis(3-methoxyphenyl)methanol is used as a building block for the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of pharmaceuticals and other bioactive compounds .

Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can serve as an intermediate in the synthesis of polymers, resins, and other advanced materials .

Safety and Hazards

“Bis(3-methoxyphenyl)methanol” is classified as a warning substance with hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, may cause skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure efficient mixing and temperature control. The choice of solvents and catalysts can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxyl groups on the aromatic rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(3-methoxyphenyl)ketone, while reduction can produce bis(3-methoxyphenyl)methane .

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl)methanol is primarily related to its ability to interact with specific molecular targets. The methoxy and hydroxyl groups on the aromatic rings can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)methanol
  • Bis(2-methoxyphenyl)methanol
  • Bis(3-hydroxyphenyl)methanol

Comparison: Bis(3-methoxyphenyl)methanol is unique due to the specific positioning of the methoxy groups on the aromatic rings. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

bis(3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZTBFWANEMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-methoxybenzaldehyde (2.20 ml, 18.08 mmol), 1-bromo-3-methoxybenzene (2.52 ml, 19.89 mmol), and n-butyl lithium (7.96 ml, 19.89 mmol) were treated in the same manner as described above for the synthesis of 3-(3,5-dimethoxy-phenyl)-3-(3-methoxy-phenyl)-acrylonitrile. The crude was purified via flash column chromatography (10% EtOAc in hexane gradient to 25% EtOAc in hexane in about 40 min.) to give bis-(3-methoxy-phenyl)-methanol as a light yellow oil (4.45 g, 100%): 1HNMR (CDCl3) 7.28-7.21 (m, 2H, Ar), 6.96-6.94 (m, 4H, Ar), 6.82-6.78 (m, 2H, Ar), 5.78 (d, J=3 Hz, 1H, CHOH), 3.78 (s, 6H, 2OCH3 groups), 2.25 (d, J=3 Hz, 1H, OH). The product was carried over to the next step.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
7.96 mL
Type
reactant
Reaction Step One
Name
3-(3,5-dimethoxy-phenyl)-3-(3-methoxy-phenyl)-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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